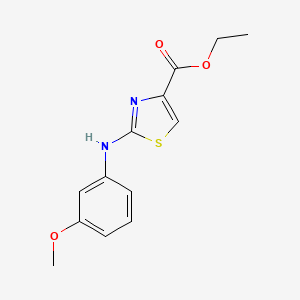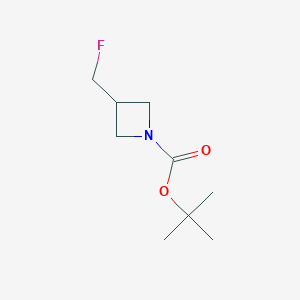
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom can form a five-membered ring with molecules containing 1,2- or 1,3-diols .Chemical Reactions of Boronic Acids Boronic acids are involved in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Another reaction is the protodeboronation of pinacol boronic esters .
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is recognized as a pivotal intermediate in organic synthesis, extensively employed in the construction of olefins, styrenes, and biphenyl derivatives through the Suzuki aryl-coupling reaction. This process is integral for synthesizing a plethora of natural products and organic materials. The synthesis typically involves a two-step reaction, starting with the creation of (3-fluoro-5-methylphenyl)boronic acid using organic lithium reagents, followed by an oxidation reaction to yield the target product, showcasing a considerable total yield of 75.5%. This synthesis route is lauded for its simplicity, cost-effectiveness, and compatibility with industrial-scale production (Sun et al., 2015).
Fluorescence and Photophysical Studies
Boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid (a close relative of the compound ), have been studied for their fluorescence quenching properties, offering insights into their photophysical behaviors. The negative deviations in the Stern–Volmer plots for these compounds indicate the presence of different ground-state conformers, influenced by the formation of intermolecular and intramolecular hydrogen bonds in alcohol environments. This phenomenon sheds light on the conformational dynamics of these molecules and their interactions in various solvent matrices (H. S. Geethanjali et al., 2015).
Boronic Acid-Diol Complexation for Sensing and Material Chemistry
The boronic acid functional group is known for its ability to bind with biologically relevant diols, such as saccharides and peptidoglycans, or with polyols, which is pivotal in the creation of dynamic covalent materials or responsive hydrogels. The binding affinity and reactivity of boronic acids with diols are influenced by the boronic acid structure and the pH of the solution. Understanding the structure-reactivity relationships is crucial for selecting appropriate organoboron compounds in various applications, including sensing, delivery, and materials chemistry (William L. A. Brooks et al., 2018).
Carbohydrate Sensing
ortho-Aminomethylphenylboronic acids, which share structural similarities with (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid, are routinely employed in sensors for carbohydrates. The presence of the aminomethyl group enhances the affinity towards diols at neutral pH. These compounds are also essential in the turn-on of emission properties of appended fluorophores upon diol binding. Understanding the role of the aminomethyl group and its contribution to the fluorescence properties of these sensors is fundamental in carbohydrate sensing and in the development of phenylboronic acid-based sensors (Xiaolong Sun et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(ethoxymethyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKJGUAJCCDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228254 | |
| Record name | Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid | |
CAS RN |
1704063-74-0 | |
| Record name | Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



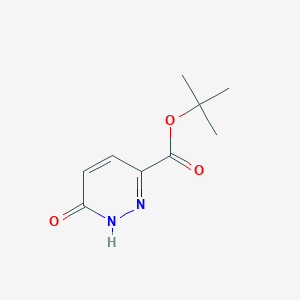
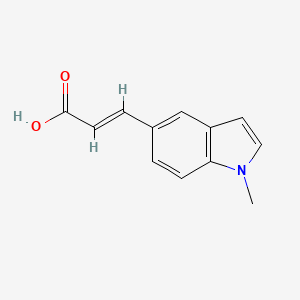
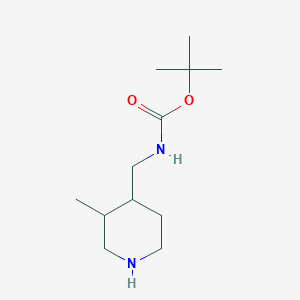
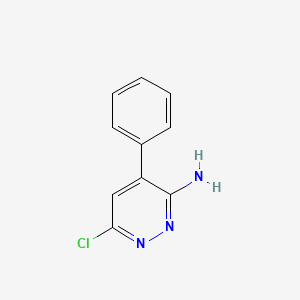
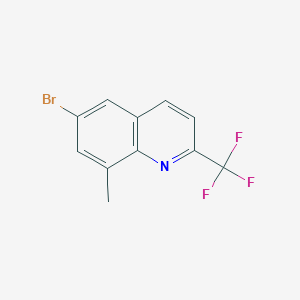
![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)
![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)
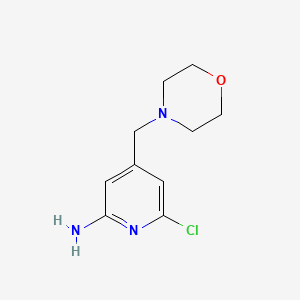
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)
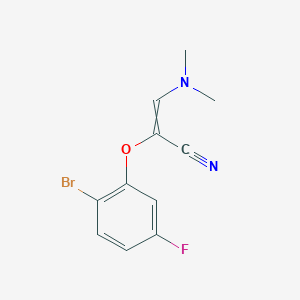
![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)
